4-Azaspiro[2.3]hexane hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[2.3]hexane hemioxalate is a chemical compound with the molecular formula C12H20N2O4. It is known for its unique spirocyclic structure, which consists of a six-membered ring containing nitrogen (azaspiro) fused to a three-membered ring. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.3]hexane hemioxalate typically involves the reaction of azaspiro[2.3]hexane with oxalic acid. The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the desired product is obtained with high purity. The synthetic route can be summarized as follows:
Starting Materials: Azaspiro[2.3]hexane and oxalic acid.
Reaction Conditions: Controlled temperature, specific catalysts.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a purity of 97%.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process is optimized for efficiency, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.3]hexane hemioxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
4-Azaspiro[2.3]hexane hemioxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.3]hexane hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, but the compound’s unique structure is believed to play a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: These compounds also contain a spirocyclic structure and exhibit various biological activities.
Dispiro[2.0.2 4 .2 3] frameworks: These multi-spiral compounds are used in the synthesis of drug-like molecules and other functional materials.
Uniqueness
4-Azaspiro[2.3]hexane hemioxalate stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-azaspiro[2.3]hexane;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9N.C2H2O4/c2*1-2-5(1)3-4-6-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSPRPAGKLZFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCN2.C1CC12CCN2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.